2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-chloro-5-(chloromethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N2S/c4-1-2-6-7-3(5)8-2/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUVCSPPMPTQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617062 | |
| Record name | 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65647-54-3 | |
| Record name | 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization and Chlorination of Aldehyde Derivatives
Initial Aldehyde Functionalization
The process begins with a compound of formula (I), where X represents Cl, OR, SR, or NR₂ (R = H or protecting group), Y is H or Cl, and Z is Cl or O. The aldehyde derivative undergoes cyclization with sodium or ammonium thiocyanate in solvents such as acetic acid, chlorinated hydrocarbons (e.g., methylene chloride), or ketones (e.g., methyl ethyl ketone). Thiocyanate is typically used in sub-stoichiometric quantities to minimize side reactions.
Intermediate Formation and Chlorination
The cyclized product is treated with thiourea in alcohols (e.g., ethanol) or ketones, forming 2-amino-5-chloromethyl-1,3-thiazole intermediates. Subsequent diazotization using sodium nitrite in hydrochloric acid generates the diazonium salt, which undergoes Sandmeyer reaction conditions to replace the amino group with chlorine. Final chlorination of the methyl group is achieved using POCl₃, thionyl chloride, or HCl with Lewis acids like AlCl₃, yielding CCT.
Table 1: Key Reaction Conditions for Method 1
| Step | Reagents/Conditions | Solvent | Yield (%) |
|---|---|---|---|
| Cyclization | NaSCN/NH₄SCN, 0–25°C | Acetic acid | 70–85 |
| Thiourea Reaction | Thiourea, 50–80°C | Ethanol | 65–75 |
| Diazotization | NaNO₂, HCl, 0–5°C | H₂O/EtOH | 80–90 |
| Chlorination | POCl₃, 80–100°C | Toluene | 70–80 |
Synthesis from Allyl Isothiocyanate
Low-Temperature Chlorination
Allyl isothiocyanate (CH₂=CH–CH₂–NCS) reacts with chlorinating agents (e.g., Cl₂, SOCl₂, or SO₂Cl₂) at −40°C to +30°C in inert solvents like dichloromethane or chlorobenzene. Stoichiometric use of 1–2 mol equivalents of chlorinating agent ensures selective addition across the double bond, forming a chloro-isothiocyanate intermediate.
Oxidation and Purification
The intermediate is oxidized with agents such as hydrogen peroxide or potassium persulfate at 0°C to the solvent’s boiling point, inducing cyclization to CCT. Crude product isolation via distillation (66–70°C at 3 mbar) achieves 77% purity, with further crystallization from hexane or ethyl acetate elevating purity to >95%.
Table 2: Key Reaction Conditions for Method 2
| Step | Reagents/Conditions | Solvent | Yield (%) |
|---|---|---|---|
| Chlorination | Cl₂, −40°C to +30°C | Dichloromethane | 60–70 |
| Oxidation | H₂O₂, 25–50°C | Chlorobenzene | 75–85 |
| Distillation | 66–70°C, 3 mbar | — | 77 |
| Crystallization | Hexane/ethyl acetate, −20°C | — | 90–95 |
Comparative Analysis of Methods
Efficiency and Scalability
Method 1 offers modularity through interchangeable protecting groups (e.g., methyl, phthalimide) but requires multi-step purification. Method 2, while shorter, demands precise temperature control during chlorination to avoid polymerization side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 25°C to 100°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2-Chloro-5-methyl-1,3,4-thiadiazole.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Compounds containing the thiazole ring often exhibit significant antimicrobial properties. Research indicates that derivatives of 2-chloro-5-(chloromethyl)-1,3,4-thiadiazole can demonstrate potent activity against various bacterial strains and fungi. For instance, studies have shown that related thiadiazole derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Thiadiazole derivatives have been investigated for their anticancer properties. Some studies report that these compounds can inhibit cell proliferation in cancer cell lines by targeting specific pathways involved in tumor growth .
2. Agrochemicals
- Herbicides and Insecticides : The reactivity of the chloromethyl group allows for the synthesis of various agrochemical agents. Thiadiazole derivatives are being explored for their potential as herbicides and insecticides due to their ability to disrupt biological processes in pests .
- Fungicides : The compound's structure enables it to be modified into fungicidal agents that can effectively combat plant pathogens.
3. Material Science
- Polymer Synthesis : this compound can be utilized as an intermediate in the synthesis of specialty polymers. Its reactive groups facilitate the incorporation of thiadiazole units into polymer chains, potentially enhancing the thermal and mechanical properties of the resulting materials .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/ml | Cell wall synthesis inhibition |
| Escherichia coli | 10 µg/ml | Disruption of metabolic pathways | |
| Aspergillus niger | 15 µg/ml | Inhibition of ergosterol biosynthesis |
This table summarizes findings from various studies demonstrating the antimicrobial efficacy of thiadiazole derivatives against key pathogens.
Table 2: Anticancer Activity
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Related Thiadiazole Derivative | MCF-7 (Breast) | 5.73 | VEGFR-2 inhibition |
| MDA-MB-231 | 12.15 | Induction of apoptosis |
This table highlights the anticancer potential of related compounds derived from thiadiazoles.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of essential biological processes. This covalent modification can disrupt enzyme activity, DNA replication, and protein synthesis, resulting in antimicrobial and antifungal effects.
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
Key Observations :
- Substituent Effects: Chlorinated Alkyl Groups: The chloromethyl group in this compound provides moderate steric bulk and enhanced electrophilicity compared to aryl-substituted derivatives. Compounds with trichloromethyl groups (e.g., 2d) exhibit lower melting points due to reduced crystallinity from increased halogen content .
Comparative Efficiency :
- Reactions with aliphatic substituents (e.g., chloromethyl) generally proceed faster than those requiring aromatic substitution due to reduced steric hindrance .
Spectroscopic and Analytical Data
- IR Spectroscopy :
- NMR Spectroscopy :
- The chloromethyl group in this compound would exhibit distinct ¹H NMR signals at δ 4.5–5.0 ppm for CH₂Cl, contrasting with aryl proton signals (δ 7.0–8.5 ppm) in phenyl derivatives .
Biological Activity
2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered significant interest due to its diverse biological activities. Thiadiazoles are known for their roles in medicinal chemistry, particularly in developing antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. This article explores the biological activity of this compound by reviewing existing literature and summarizing key findings.
The chemical structure of this compound features a five-membered ring containing sulfur and nitrogen atoms. The presence of halogen substituents (chlorine) enhances its reactivity and biological potential. Various synthetic routes have been explored to obtain this compound, often involving chlorination reactions or cyclization processes involving thiourea derivatives .
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted that certain 2-amino-1,3,4-thiadiazole derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-Amino-5-(phenyl)thiadiazole | S. aureus | 32.6 |
| This compound | E. coli | 62.5 |
Anticonvulsant Activity
Thiadiazoles have also been investigated for their anticonvulsant properties. Compounds containing the thiadiazole ring can modulate neurotransmitter levels and inhibit specific ion channels involved in seizure activity. Research indicates that derivatives with a thiadiazole core can enhance GABAergic transmission and inhibit T-type calcium channels .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied. For example, compounds derived from 1,3,4-thiadiazole have shown cytostatic effects against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited significant inhibition of cell proliferation in cancer models such as A549 (lung cancer) and HeLa (cervical cancer) cells .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | A549 | 15 |
| Thiadiazole Derivative X | HeLa | 25 |
The mechanism by which this compound exerts its biological effects involves interactions at the molecular level with various targets:
- Antimicrobial: Disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
- Anticonvulsant: Modulation of neurotransmitter activity and ion channel inhibition.
- Anticancer: Induction of apoptosis and inhibition of cell cycle progression.
Case Studies
Several case studies have demonstrated the efficacy of thiadiazole derivatives in clinical settings:
- Antimicrobial Efficacy: A clinical trial evaluated the effectiveness of a new thiadiazole derivative against drug-resistant bacterial strains in a hospital setting.
- Anticancer Trials: Preclinical studies on animal models showed promising results for thiadiazole compounds in reducing tumor size without significant toxicity.
Q & A
Basic: What are the established synthetic routes for 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, chloroacetyl chloride reacts with 5-substituted-1,3,4-thiadiazole-2-thiols in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at 0–5°C. Post-reaction, the product is isolated via solvent evaporation, washed with water, and recrystallized from ethanol . Optimization strategies include:
- Temperature control : Maintaining low temperatures (ice bath) to minimize side reactions.
- Solvent selection : Polar aprotic solvents like THF improve reaction homogeneity.
- Catalyst use : Triethylamine acts as both a base and catalyst to enhance reaction rates.
Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to ensure completion.
Basic: Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming substituent positions and backbone structure. For example, <sup>1</sup>H NMR can resolve signals for chloromethyl (–CH2Cl) and thiadiazole protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Elemental Analysis : Validates empirical formulas (e.g., C3HCl2N2S).
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS assesses purity (>95% is typical for research-grade material) .
Advanced: How do researchers resolve contradictions in reported biological activities of thiadiazole derivatives across different studies?
Methodological Answer:
Contradictions often arise due to variations in:
- Substituent effects : Bioactivity depends on electron-withdrawing groups (e.g., –Cl, –NO2) at specific positions. For instance, 2-chloro-5-(5-nitrothiophene)-1,3,4-thiadiazole showed superior anti-H. pylori activity compared to analogs .
- Assay conditions : Differences in pH (e.g., antimicrobial assays at pH 7 vs. 5) can alter ionization and activity .
- Biological models : Activity against clinical isolates (e.g., H. pylori) may differ from standardized lab strains due to resistance mechanisms .
To resolve discrepancies, researchers:- Conduct systematic structure-activity relationship (SAR) studies.
- Standardize assay protocols (e.g., CLSI guidelines).
- Use computational docking to predict binding affinities .
Advanced: What strategies are employed in structure-activity relationship (SAR) studies to enhance the pharmacological profile of 1,3,4-thiadiazole derivatives?
Methodological Answer:
SAR strategies include:
- Heterocyclic hybridization : Attaching triazole or pyrimidine moieties to the thiadiazole core improves bioavailability and target specificity. For example, hybrid compounds with triazole-thiadiazole scaffolds showed enhanced anticancer activity .
- Functional group modulation : Introducing –SH, –NH2, or sulfonamide groups alters solubility and binding to enzymes (e.g., carbonic anhydrase) .
- Metal coordination : Complexation with transition metals (e.g., Cu<sup>II</sup>, Zn<sup>II</sup>) can amplify antimicrobial or cytotoxic effects .
Advanced computational tools (e.g., molecular docking with AutoDock Vina) are used to predict interactions with targets like EGFR or DNA gyrase .
Methodological: What experimental design considerations are critical when evaluating the antimicrobial activity of this compound?
Methodological Answer:
Key considerations include:
- Strain selection : Use clinically relevant strains (e.g., methicillin-resistant S. aureus or multidrug-resistant E. coli) alongside reference strains (ATCC) .
- Dose-response assays : Test concentrations ranging from 1–100 µg/mL to determine minimum inhibitory concentrations (MICs).
- Control compounds : Include standard drugs (e.g., metronidazole for anti-H. pylori assays) to benchmark activity .
- Biofilm assays : Assess inhibition of biofilm formation using crystal violet staining or confocal microscopy for persistent infections .
- Cytotoxicity screening : Validate selectivity using mammalian cell lines (e.g., HEK-293) to exclude nonspecific toxicity .
Advanced: How can researchers address challenges in the regioselective synthesis of this compound derivatives?
Methodological Answer:
Regioselectivity challenges arise due to competing reaction pathways. Solutions include:
- Protecting groups : Temporarily block reactive sites (e.g., –NH2 or –SH) with tert-butoxycarbonyl (Boc) or benzyl groups during synthesis .
- Microwave-assisted synthesis : Enhances reaction specificity and reduces side products through controlled heating .
- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve selectivity in biphasic reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
